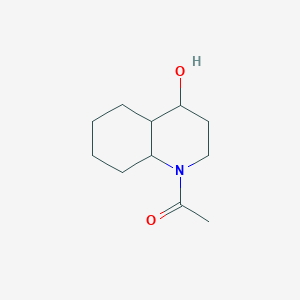

1-Acetyl-4-hydroxydecahydroquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

1-(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h9-11,14H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERDUQPBGKQXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C2C1CCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398698 | |

| Record name | 1-Acetyl-4-hydroxydecahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92244-71-8 | |

| Record name | 1-Acetyl-4-hydroxydecahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context Within Decahydroquinoline Alkaloids and Synthetic Analogues

The foundational structure of 1-Acetyl-4-hydroxydecahydroquinoline is the decahydroquinoline (B1201275) ring system. This saturated bicyclic heterocycle is a prominent scaffold in a variety of natural products, most notably the decahydroquinoline alkaloids isolated from the skin extracts of Neotropical poison frogs. nih.gov These natural alkaloids are known for their rich stereochemical diversity and significant biological activities. nih.govyoutube.com

This compound is a synthetic analogue that diverges from these natural alkaloids through specific functionalization. Its structure incorporates two key modifications to the parent decahydroquinoline core:

N-acetylation: An acetyl group (–COCH₃) is attached to the nitrogen atom (position 1). This transformation of the secondary amine into an amide has profound effects on the molecule's electronic properties and conformational behavior.

Hydroxylation: A hydroxyl group (–OH) is present at the 4-position of the carbocyclic ring. This group introduces polarity and a site for potential hydrogen bonding.

Rationale for Academic Investigation of N Acylated Hydroxydecahydroquinolines

Stereoselective Synthesis of Decahydroquinoline Scaffolds

Stereoselective synthesis is paramount in producing specific isomers of the decahydroquinoline ring system. This control can be exerted at the level of enantiomers (mirror images) or diastereomers (stereoisomers that are not mirror images), employing a variety of sophisticated chemical strategies.

Enantioselective Approaches to Decahydroquinolines

Enantioselective strategies aim to produce one enantiomer of a chiral molecule in excess over the other. An asymmetric approach to the 2,5-disubstituted cis-decahydroquinoline (B84933) ring system has been developed utilizing an organocatalytic domino Michael/Henry reaction. This method provides a flexible route to various decahydroquinoline alkaloids. Another powerful technique is the asymmetric hydrogenation of aromatic compounds, which allows for direct access to complex three-dimensional scaffolds with defined stereocenters. For instance, the highly enantioselective and complete hydrogenation of protected indole (B1671886) and benzofuran (B130515) precursors has been achieved, yielding chiral octahydroindoles and octahydrobenzofurans, which are structurally related to the decahydroquinoline core.

The merging of different catalytic systems offers novel transformations. By combining iridium with chiral thiourea (B124793) catalysis, the direct enantioselective reductive cyanation and phosphonylation of secondary amides have been accomplished, providing a new route to optically active α-functionalized amines from simple starting materials. Furthermore, quinine-derived chiral bifunctional squaramide organocatalysts have been used to construct spiro-tetrahydroquinoline scaffolds through asymmetric catalytic cascade reactions, achieving excellent diastereoselectivities and enantioselectivities (up to >20:1 dr, up to >99% ee).

Diastereoselective Control in Decahydroquinoline Construction

Diastereoselective control involves guiding a reaction to favor the formation of one diastereomer over others. A highly diastereoselective approach to a cis-fused 3,7,8-trisubstituted decahydroquinoline has been demonstrated, which is relevant for the synthesis of complex alkaloids. This method begins with a Diels-Alder reaction to form a substituted cyclohexene (B86901), followed by a Knoevenagel condensation to install the remaining carbons of the decahydroquinoline ring system.

A key challenge in the Knoevenagel condensation step was preventing epimerization, which would lead to a mixture of diastereomers. It was found that the choice of catalyst was critical. While standard conditions produced a 1:1 mixture of diastereomers, using a tertiary amine catalyst successfully prevented this epimerization. Subsequent steps, including an intramolecular cyclization and a stereoselective reduction of a double bond using 10% Pd/C and H₂, proceeded with high diastereoselectivity to furnish the desired cis-fused decahydroquinoline as a single diastereomer.

Table 1: Catalyst Effect on Diastereoselectivity in Knoevenagel Condensation This table illustrates the impact of different catalysts on the diastereomeric ratio of the product in the Knoevenagel condensation step for the synthesis of a decahydroquinoline precursor.

| Catalyst | Diastereomeric Ratio (Product:Epimer) |

|---|---|

| Standard Conditions (e.g., primary/secondary amines) | 1:1 |

| Tertiary Amine | >20:1 (Epimerization prevented) |

Application of Chiral Auxiliaries and Catalysis in Decahydroquinoline Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. Once the desired stereochemistry is set, the auxiliary is removed. This strategy is a reliable and versatile method for synthesizing enantiomerically pure compounds. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely applied in asymmetric alkylations and aldol (B89426) reactions to create key stereocenters that can be elaborated into complex structures like decahydroquinolines. For example, the SuperQuat family of auxiliaries, which feature a gem-dimethyl substitution at the C(5) position, was developed to offer superior diastereofacial selectivity compared to the original Evans auxiliaries.

Alongside auxiliaries, chiral catalysis plays a vital role. This approach uses a substoichiometric amount of a chiral catalyst to control the stereochemical course of a reaction. Asymmetric arene hydrogenation, for instance, provides direct access to complex three-dimensional scaffolds from flat aromatic precursors in a single catalytic step. Similarly, chiral bifunctional catalysts, such as those derived from quinine, can orchestrate cascade reactions to build complex heterocyclic scaffolds with high levels of enantio- and diastereocontrol. These catalytic methods are highly efficient and reduce the waste associated with stoichiometric chiral reagents.

Key Bond-Forming Reactions and Transformations for Functionalized Decahydroquinolines

Constructing the decahydroquinoline skeleton and introducing functional groups like the 4-hydroxy and 1-acetyl moieties requires a toolbox of key bond-forming reactions. Intramolecular cyclizations are particularly powerful for forming the bicyclic ring system.

Intramolecular Cyclization Strategies

Intramolecular cyclization involves forming a ring from a single molecule containing the requisite reactive groups. This is a cornerstone of decahydroquinoline synthesis. One prominent strategy is the intramolecular Diels-Alder reaction, where a diene and a dienophile tethered within the same molecule react to form the bicyclic core. This approach was proposed for the synthesis of gephyrotoxin (B1238971) 287C, rapidly building a densely functionalized cis-fused decahydroquinoline framework.

Other strategies include aza-annulation, where an amine component is used to form the nitrogen-containing ring. For example, the reaction of 3-benzylamino-2-cyclohexenone with activated acrylic acid derivatives leads to a bicyclic lactam, which can be hydrogenated stereospecifically to the cis-fused decahydroquinoline system. gatech.edu Base-promoted intramolecular aza-Michael additions have also been used to construct the heterocyclic ring with complete diastereoselectivity. researchgate.net

Reductive cyclization is a powerful one-pot process where a reduction reaction triggers or is concurrent with a cyclization event. This is particularly useful for synthesizing nitrogen heterocycles from nitroarene precursors. For instance, the reductive cyclization of o-nitrochalcones, catalyzed by palladium complexes, can produce quinolone structures. mdpi.com While often performed with pressurized carbon monoxide, methods using formic acid as a CO surrogate make the reaction more accessible. mdpi.com

Diels-Alder Cycloadditions in Decahydroquinoline Formation

The Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition, provides a direct route to the formation of six-membered rings and has been extensively applied in the synthesis of the decahydroquinoline core. nih.govnih.gov This reaction involves the concerted interaction between a conjugated diene and a dienophile to form a cyclohexene derivative, establishing up to four stereocenters in a single step with high stereochemical control. nih.gov In the context of decahydroquinoline synthesis, aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, are particularly valuable for constructing the heterocyclic ring. nju.edu.cn

The reaction is facilitated by the use of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. nih.gov Lewis acid catalysis is often employed to accelerate the reaction and enhance its regio- and stereoselectivity. etsu.edu A notable example is the asymmetric Diels-Alder reaction used to construct the AB ring system of the natural product senepodine F, which utilizes a chiral catalyst to achieve high enantioselectivity. etsu.edu The resulting cycloadduct, a substituted tetrahydroquinoline, can then be reduced to afford the fully saturated decahydroquinoline skeleton.

| Diene Component | Dienophile Component | Catalyst/Conditions | Outcome | Reference(s) |

| 5-nitro-2,3-dihydropyridone derivative | α,β,γ,δ-unsaturated aldehyde | Quinine-derived catalyst | Asymmetric formation of the decahydroquinoline ring (AB) of senepodine F | etsu.edu |

| 1-Amino-3-siloxybutadiene (Rawal diene) | Unactivated imines | Room temperature, no catalyst | Formation of dihydro-4-pyridones, precursors to substituted piperidines/quinolines | nih.gov |

| Arynes | Functionalized acyclic dienes | Not specified | Synthesis of cis-substituted dihydronaphthalene building blocks, adaptable for aza-analogs | nju.edu.cn |

Aza-Michael and Robinson Annulation Domino Processes

The Robinson annulation is a classic tandem reaction sequence that involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. creative-proteomics.com The aza-variant of this process, the aza-Robinson annulation, is a powerful tool for constructing nitrogen-containing bicyclic systems like decahydroquinoline. researchgate.net This strategy typically involves the reaction of a cyclic imide or another nitrogen-containing Michael donor with a vinyl ketone (e.g., methyl vinyl ketone, MVK).

The process can be designed as a domino or cascade reaction, where the product of the initial aza-Michael addition is set up to undergo the subsequent intramolecular cyclization in the same pot. Research has demonstrated a two-step aza-Robinson annulation strategy where a sodium ethoxide (NaOEt)-catalyzed conjugate addition of a cyclic imide to a vinyl ketone is followed by a triflic acid (TfOH)-mediated intramolecular aldol condensation. researchgate.net This sequence yields densely functionalized fused bicyclic amides, which are direct precursors to quinolizidine (B1214090) and related alkaloid structures. The stereochemical outcome of the cyclization can be influenced by the reaction conditions and the nature of the substrates.

| Michael Donor | Michael Acceptor | Key Reagents | Intermediate/Product | Reference(s) |

| Succinimide | Methyl vinyl ketone (MVK) | 1. NaOEt (cat.)2. TfOH | Densely functionalized fused bicyclic amide | researchgate.net |

| Acyclic tosylamine-tethered β-keto ester | Not specified (intramolecular) | Lithium hydroxide (B78521) (LiOH) | Diastereodivergent formation of decahydroquinolines |

Iodoaminocyclization Protocols

Iodoaminocyclization is an electrophile-induced cyclization where an iodine source promotes the intramolecular attack of a nitrogen nucleophile onto an unsaturated system, such as an alkene or alkyne. This reaction forms a new carbon-nitrogen bond and incorporates an iodine atom into the product, which can be useful for further synthetic transformations. While powerful for the synthesis of various nitrogen heterocycles, specific and widely applicable protocols for the direct construction of the decahydroquinoline skeleton via iodoaminocyclization are not extensively documented in readily available literature. The general strategy would involve an appropriately positioned nitrogen nucleophile (amine, amide, or carbamate) and a cyclohexenyl or related unsaturated moiety that can undergo endo- or exo-cyclization upon activation by an electrophilic iodine source (e.g., I₂, ICl, NIS). The resulting iodinated piperidine (B6355638) or decahydroquinoline derivative could then be de-iodinated or further functionalized.

Aza-Achmatowicz Rearrangements

The aza-Achmatowicz rearrangement is a highly effective method for converting furfuryl amides into functionalized 6-oxo-piperidine-2-carbaldehydes or related dihydropyridinones. This oxidative ring expansion has become a cornerstone in the synthesis of numerous nitrogen-containing natural products, including decahydroquinoline alkaloids like the lepadins. The reaction is typically initiated by the oxidation of the furan (B31954) ring, often using reagents like m-chloroperoxybenzoic acid (m-CPBA) or a combination of Oxone and a catalytic halide source (e.g., KBr), which is considered a greener alternative.

The resulting dihydropyridinone intermediate is a versatile building block. It contains multiple functional handles that allow for further elaboration to construct the second ring of the decahydroquinoline system. For instance, the enone moiety can undergo conjugate addition, and the nitrogen can be functionalized, leading to the stereoselective synthesis of the target bicyclic core.

| Starting Material | Oxidant/Conditions | Key Intermediate | Application | Reference(s) |

| Enantiopure furfuryl amide | Oxone, KBr (cat.) | 2,6-cis-dihydropyridin-one | Synthesis of the decahydroquinoline core of Lepadins | |

| N-tosylamidofuran | Not specified (aza-Achmatowicz protocol) | Chiral dihydropyridone | Formal chiral synthesis of cassine (B1210628) and related piperidine alkaloids | |

| N-Boc-furfurylamine | Oxone, KBr (cat.) | Functionalized 2-hydroxypiperidine | Intermolecular aza-Friedel–Crafts reaction to form indole-piperidine linkage |

Ring Expansion and Rearrangement Reactions

Ring expansion and rearrangement reactions offer non-traditional and innovative pathways to the decahydroquinoline skeleton by transforming more readily available ring systems. These methods can provide access to unique substitution patterns and stereochemistries that are challenging to achieve through conventional cyclization strategies.

One such methodology involves an intramolecular radical rearrangement of 2-methyleneaziridines. In this process, a 5-exo cyclization of a radical onto the methyleneaziridine generates a highly strained bicyclic aziridinylcarbinyl radical. This intermediate rapidly undergoes C-N bond fission, leading to a ring-expanded aminyl radical, which can be trapped to afford substituted piperidines. By designing the substrate appropriately, this sequence can be extended to form the bicyclic decahydroquinoline system. For example, the radical rearrangement of a methyleneaziridine tethered to a cyclohexyl precursor has been shown to produce the cis-decahydroquinoline skeleton.

Another powerful technique is the ruthenium-catalyzed ring-rearrangement metathesis (RRM). This reaction can convert unsaturated, substituted piperidines into different ring systems, or conversely, be used to construct the piperidine ring from cyclopentene (B43876) derivatives, which can then be elaborated into the decahydroquinoline core.

Introduction and Derivatization of Acetyl and Hydroxyl Functionalities

Strategies for N-Acetylation within Decahydroquinoline Systems

N-acetylation is the process of introducing an acetyl group (-COCH₃) onto a nitrogen atom. For a decahydroquinoline skeleton, which contains a secondary amine, this is a standard and generally high-yielding transformation. The N-acetylation converts the basic secondary amine into a neutral amide, which can significantly alter the molecule's chemical and biological properties.

The most common laboratory methods for N-acetylation involve the reaction of the decahydroquinoline amine with an acetylating agent in the presence of a base. The base serves to neutralize the acidic byproduct of the reaction and can also act as a catalyst. Common protocols include:

Acetic Anhydride (B1165640): Reacting the amine with acetic anhydride, often with a base like triethylamine (B128534) or pyridine, or sometimes neat.

Acetyl Chloride: Using acetyl chloride, a more reactive acetylating agent, typically in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl that is produced.

The choice of conditions depends on the presence of other functional groups in the molecule. For a substrate like 4-hydroxydecahydroquinoline, the hydroxyl group could also potentially be acetylated. Selective N-acetylation over O-acetylation can often be achieved by careful control of reaction conditions, such as temperature and the choice of base. Alternatively, the hydroxyl group can be protected prior to N-acetylation and deprotected afterward if necessary.

Regioselective Introduction and Transformation of Hydroxyl Groups

The strategic placement and subsequent transformation of hydroxyl groups on the decahydroquinoline framework are pivotal for the synthesis of complex molecules and for creating derivatives with diverse properties.

The regioselective introduction of a hydroxyl group at the C-4 position of a decahydroquinoline ring can be accomplished through several synthetic strategies. One common approach involves the reduction of a corresponding 4-keto-decahydroquinoline precursor. The choice of reducing agent can influence the stereochemical outcome of the hydroxyl group.

Another strategy for the regioselective introduction of hydroxyl groups involves the use of organotin derivatives, which can activate specific positions for functionalization. While the hydroxyl group is generally a poor leaving group in substitution reactions, its conversion to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), facilitates nucleophilic substitution. This activation allows for the introduction of a wide array of other functional groups.

The transformation of the hydroxyl moiety is a key step in the synthesis of more complex derivatives. Common transformations include oxidation to the corresponding ketone, which can then serve as a precursor for further carbon-carbon bond-forming reactions. The hydroxyl group can also be converted to a halogen, which is a versatile intermediate for various coupling reactions.

| Transformation | Reagent(s) | Product | Notes |

| Oxidation | Pyridinium chlorochromate (PCC) | 1-Acetyl-4-oxodecahydroquinoline | Mild oxidation of the secondary alcohol. |

| Tosylation | p-Toluenesulfonyl chloride, pyridine | 1-Acetyl-4-tosyloxydecahydroquinoline | Activation of the hydroxyl group for substitution. |

| Halogenation | Thionyl chloride (SOCl₂) | 1-Acetyl-4-chlorodecahydroquinoline | Conversion to an alkyl chloride. |

General Derivatization Techniques for Analytical and Synthetic Utility

For analytical purposes, such as gas chromatography (GC) and mass spectrometry (MS), the derivatization of polar functional groups like hydroxyls is often necessary to increase volatility and thermal stability. Common derivatization techniques applicable to this compound include silylation, acylation, and alkylation.

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). This is a widely used method that significantly increases the volatility of the compound. Acylation, the introduction of an acyl group, can also be employed. For instance, reaction with an anhydride can convert the hydroxyl group into an ester, which may have improved chromatographic properties. Alkylation, the addition of an alkyl group, is another strategy to cap the polar hydroxyl group and enhance its suitability for GC analysis.

These derivatization techniques not only facilitate analytical characterization but also have synthetic utility. The protection of the hydroxyl group via derivatization allows for selective reactions at other positions of the molecule.

| Derivatization Method | Reagent | Derivative Functional Group | Primary Analytical Utility |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether (-O-TMS) | Increased volatility for GC-MS |

| Acylation | Acetic anhydride | Acetate ester (-O-Ac) | Improved chromatographic peak shape |

| Alkylation | Methyl iodide, base | Methyl ether (-O-Me) | Enhanced thermal stability |

Synthetic Utility of Precursors to the Decahydroquinoline Core

The synthesis of the decahydroquinoline core itself relies on the strategic use of various precursors. The construction of this bicyclic system can be achieved through several key synthetic disconnections, often involving cyclization reactions of acyclic or monocyclic precursors.

One powerful approach to the decahydroquinoline skeleton is the Diels-Alder reaction, where a suitably substituted diene reacts with a dienophile to form a cyclohexene ring, which can then be further elaborated to the final decahydroquinoline structure. Another prevalent method involves intramolecular cyclization reactions. For instance, a Michael-type conjugate addition followed by an intramolecular aldol-type cyclization can be employed to construct the fused ring system.

The choice of precursors is critical in determining the stereochemical outcome of the final decahydroquinoline product. Chiral precursors can be used to achieve enantioselective synthesis of specific stereoisomers. The functional groups present on the precursors also dictate the handles available for further modification after the core structure is assembled. For the synthesis of this compound, precursors would ideally contain functionalities that can be readily converted to the acetyl and hydroxyl groups at the desired positions.

| Precursor Type | Key Reaction | Resulting Core Structure |

| Substituted Cyclohexanone and a Nitrogen Source | Reductive Amination / Cyclization | Decahydroquinoline |

| Acyclic Amino-diene | Intramolecular Diels-Alder | Tetrahydroquinoline (then reduced) |

| Piperidine derivative with an unsaturated side chain | Intramolecular Michael Addition | Decahydroquinoline |

Elucidation of Reaction Mechanisms in Decahydroquinoline Chemistry

Mechanistic Pathways of Cyclization and Functionalization Reactions

The formation of the 1-Acetyl-4-hydroxydecahydroquinoline structure involves two key processes: the cyclization to form the bicyclic decahydroquinoline (B1201275) core and the functionalization to introduce the acetyl and hydroxyl groups.

Cyclization Pathways: The synthesis of the decahydroquinoline ring system can be achieved through various strategies, with intramolecular cyclization being a prominent method. One common approach involves a Michael-type conjugate addition followed by an intramolecular aldol-type cyclization. For instance, a divergent synthesis of decahydroquinoline alkaloids has been achieved using this sequence. mdpi.com The reaction mechanism for such a cyclization can be proposed to proceed through the formation of an enolate from a suitable precursor, which then attacks an intramolecular electrophilic center, leading to the formation of the piperidine (B6355638) ring fused to the cyclohexane (B81311) ring.

Another significant cyclization strategy is the hetero-Diels-Alder reaction, which can construct the heterocyclic ring in a stereocontrolled manner. Furthermore, radical cyclizations of α-halo-ortho-alkenyl anilides have been employed to synthesize dihydroquinolin-2-ones, which could potentially be reduced to the decahydroquinoline skeleton.

Functionalization Reactions: The introduction of the hydroxyl group at the C4 position can be accomplished through several methods. If a carbonyl group is present at this position in a precursor, its reduction using hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would yield the desired hydroxyl group. The stereochemical outcome of this reduction is dependent on the steric environment around the carbonyl group.

The N-acetylation to introduce the acetyl group at the N1 position is a standard functionalization reaction for secondary amines. This is typically achieved by treating the 4-hydroxydecahydroquinoline precursor with acetylating agents like acetyl chloride or acetic anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct.

Rationalization of Stereochemical Outcomes through Mechanistic Studies

The stereochemistry of the decahydroquinoline ring system is complex, with multiple chiral centers. The relative and absolute stereochemistry of the final product is determined by the stereoselectivity of the key bond-forming reactions, particularly the cyclization step.

Mechanistic studies on related decahydroquinoline syntheses have shown that the stereochemical outcome can be rationalized by considering the transition state geometries of the cyclization reaction. For example, in an intramolecular aldol-type cyclization, the formation of specific chair-like transition states is often favored, leading to a predictable stereochemical arrangement of the substituents on the newly formed ring. The preferential formation of one conformer over another in the acyclic precursor due to steric strains, such as A1,3 strain, can dictate the stereochemical pathway of the cyclization. mdpi.com

In the context of this compound, the relative stereochemistry between the hydroxyl group at C4 and the substituents on the rest of the ring would be established during the formation of the decahydroquinoline core or during the reduction of a C4-keto precursor. The stereochemical outcome of the reduction of a cyclic ketone is often governed by Felkin-Anh or Cram's rule models, where the hydride attacks from the less hindered face of the carbonyl group.

Catalytic Mechanism Investigations in Decahydroquinoline Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of decahydroquinoline derivatives. Both metal- and organo-catalysis have been employed to control the reactivity and stereoselectivity of the reactions involved.

Metal Catalysis: Transition metals, particularly palladium, are widely used in C-H functionalization reactions, which can be a powerful tool for the synthesis and derivatization of quinolines. While much of the research has focused on the aromatic quinoline (B57606) system, the principles can be extended to the synthesis of precursors for decahydroquinolines. For instance, palladium-catalyzed cross-coupling reactions can be used to construct the carbon skeleton of the precursor molecule before cyclization.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds. In the context of decahydroquinoline synthesis, chiral amines or Brønsted acids can be used to catalyze key steps such as Michael additions and aldol (B89426) reactions, thereby establishing the desired stereochemistry in the final product. The catalytic mechanism in these reactions typically involves the formation of chiral enamines or iminium ions as key intermediates, which then react with high stereocontrol.

While specific catalytic mechanism investigations for the synthesis of this compound are not explicitly documented, the general principles of catalysis in the synthesis of related decahydroquinoline alkaloids provide a strong foundation for understanding the potential catalytic pathways.

Stereochemical and Conformational Analysis of 1 Acetyl 4 Hydroxydecahydroquinoline and Analogues

Determination of Absolute and Relative Configurations

Establishing the precise three-dimensional arrangement of atoms, known as the absolute and relative configuration, is a cornerstone of stereochemical analysis. For complex molecules like 1-acetyl-4-hydroxydecahydroquinoline, which contains multiple stereocenters, a combination of sophisticated analytical techniques is typically employed.

Application of X-ray Crystallography

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. This technique provides a detailed three-dimensional map of electron density within a crystal, from which the precise spatial coordinates of each atom can be determined. For a molecule like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step.

Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting data can be used to construct a model of the molecule's structure. Key crystallographic parameters that would be determined for this compound are presented in the hypothetical data table below.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 95° | The lengths and angles of the unit cell. |

| Flack Parameter | 0.05(10) | A value close to zero confirms the correct absolute configuration. |

The Flack parameter is a critical value in determining the absolute configuration of a chiral molecule from X-ray crystallographic data. A value close to zero indicates that the determined absolute configuration is correct.

Chiroptical Spectroscopy (Optical Rotation, Electronic Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. These methods are particularly valuable for determining the absolute configuration of molecules in solution and can also provide insights into their conformational preferences.

Optical Rotation (OR): This technique measures the rotation of the plane of plane-polarized light by a chiral compound. The sign and magnitude of the specific rotation are characteristic of a particular enantiomer.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. VCD is a powerful tool for determining the absolute configuration of chiral molecules, often in conjunction with quantum chemical calculations.

The application of these techniques to this compound would involve comparing the experimentally measured spectra with those predicted from theoretical calculations for different possible stereoisomers. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

| Technique | Hypothetical Experimental Data | Hypothetical Calculated Data (for a specific enantiomer) | Interpretation |

|---|---|---|---|

| Optical Rotation | [α]D = +25.3° (c 1.0, CHCl₃) | [α]D = +28.1° | Positive sign and magnitude suggest the assigned absolute configuration is likely correct. |

| ECD | Positive Cotton effect at 210 nm, negative at 240 nm | Positive Cotton effect at 208 nm, negative at 242 nm | Good correlation between experimental and calculated spectra supports the assigned configuration. |

| VCD | Specific pattern of positive and negative bands in the 1000-1500 cm⁻¹ region | Matching pattern of positive and negative bands | Strong evidence for the assigned absolute configuration in solution. |

Conformational Preferences and Dynamics of the Decahydroquinoline (B1201275) Ring System

The decahydroquinoline ring system is a fused bicyclic structure that can exist in various conformations. The fusion of the two six-membered rings can be either cis or trans, and each of these isomers can exist in different chair-chair, chair-boat, or boat-boat conformations. The presence of the acetyl group on the nitrogen and the hydroxyl group at the 4-position significantly influences the conformational equilibrium.

The conformational preferences are typically investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Computational Modeling: Molecular mechanics and quantum chemical calculations can be used to determine the relative energies of different possible conformations. By calculating the energies of various chair and boat conformations of both the cis and trans isomers of this compound, the most stable, low-energy conformations can be predicted.

Diastereomer and Enantiomer Separation and Characterization

The synthesis of this compound can result in a mixture of diastereomers and enantiomers due to the presence of multiple chiral centers. The separation of these stereoisomers is crucial for evaluating their individual biological activities.

Diastereomer Separation: Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention) and can therefore be separated by standard laboratory techniques such as column chromatography or crystallization.

Enantiomer Separation (Resolution): Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Common methods for enantiomeric resolution include:

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can allow for the separation of enantiomers.

Formation of Diastereomeric Derivatives: Reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by conventional methods. The original enantiomers can then be recovered by removing the chiral auxiliary.

Once separated, the individual stereoisomers would be characterized by the techniques described in the previous sections (X-ray crystallography, chiroptical spectroscopy, and NMR) to confirm their purity and determine their absolute and relative configurations.

Computational Chemistry and Theoretical Studies on Decahydroquinoline Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties. For 1-Acetyl-4-hydroxydecahydroquinoline, these calculations can predict its geometry, spectroscopic signatures, and intrinsic reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying a wide range of chemical systems, including quinoline (B57606) and its derivatives. DFT calculations are instrumental in determining the optimized molecular geometry and electronic structure of compounds like this compound. By approximating the electron density of a molecule, DFT can accurately predict various properties, offering a balance between computational cost and accuracy.

In the context of decahydroquinoline (B1201275) systems, DFT is employed to explore the potential energy surface, identifying stable conformers and transition states. The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data when available. For instance, hybrid functionals like B3LYP are commonly used in conjunction with Pople-style basis sets (e.g., 6-31G*) to achieve a good compromise between accuracy and computational efficiency in studying the structural parameters of heterocyclic compounds. These calculations provide foundational information for further analysis of the molecule's properties and reactivity.

Prediction of Spectroscopic Parameters (NMR, IR)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be compared with experimental data to confirm its structure.

Illustrative Predicted Spectroscopic Data for a Decahydroquinoline Derivative

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | H-2: 3.15, H-4: 3.80, H-10: 1.25 |

| ¹³C NMR Chemical Shift (ppm) | C-2: 55.0, C-4: 70.2, C-8a: 60.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be obtained from computational predictions.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The electronic properties of a molecule, which govern its reactivity, can be effectively analyzed using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. For this compound, the energies and spatial distributions of the HOMO and LUMO can be calculated using DFT.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. From the HOMO and LUMO energies, various reactivity descriptors can be derived, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. Studies on various quinoline derivatives have demonstrated the utility of FMO analysis in understanding their electronic characteristics and predicting their chemical behavior. nih.gov

Illustrative Reactivity Descriptors for a Decahydroquinoline Derivative

| Descriptor | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

| Electronegativity (χ) | 2.65 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar heterocyclic compounds.

Molecular Modeling and Simulation of Decahydroquinoline Structures

Molecular modeling and simulation techniques are essential for exploring the dynamic behavior and conformational preferences of flexible molecules like this compound. These methods provide a deeper understanding of the molecule's three-dimensional structure and how it influences its properties and interactions.

Conformational Analysis and Energy Landscapes

The decahydroquinoline ring system is conformationally flexible, and the presence of substituents, such as the acetyl and hydroxyl groups in this compound, further influences its preferred three-dimensional structure. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. This is crucial as the biological activity and physical properties of a molecule are often dependent on its conformation.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to systematically explore the conformational space of this compound. By rotating around single bonds and calculating the energy of each resulting structure, an energy landscape can be constructed. This landscape reveals the low-energy, stable conformations and the energy barriers between them. For N-alkyl-cis-decahydroquinolines, studies have shown that the conformational equilibrium is influenced by the nature of the N-substituent. rsc.org The N-acetyl group in this compound is expected to play a significant role in determining its preferred conformation.

Mechanistic Pathway Elucidation through Computational Methods

Computational methods are increasingly used to elucidate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. For reactions involving decahydroquinoline systems, computational studies can map out the potential energy surface, identifying the most favorable reaction pathways and the associated energy barriers.

By locating the transition state structures and calculating their energies, the activation energy of a reaction can be determined, providing insights into the reaction kinetics. Methods such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a located transition state connects the reactants and products as expected. While specific mechanistic studies on this compound are not prevalent, the application of these computational techniques to similar heterocyclic systems has been successful in explaining reaction outcomes and guiding the design of new synthetic routes.

In Silico Approaches to Molecular Properties and Interactions

Computational chemistry provides a powerful lens for dissecting the molecular characteristics and potential interactions of complex chemical structures like this compound. Through the application of theoretical models and computational simulations, researchers can predict a wide array of molecular properties and behaviors, offering insights that complement and guide experimental studies. These in silico methods are crucial in modern drug discovery and materials science for streamlining the investigation of new chemical entities.

The computational analysis of decahydroquinoline derivatives often begins with an exploration of their conformational landscape. The decahydroquinoline scaffold, a saturated bicyclic system, can exist as cis and trans isomers, each with a variety of possible conformations. The relative energies of these conformers, which can include chair-chair, boat-chair, and various twist-boat forms, are determined by a delicate balance of steric and electronic effects. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the most stable conformations and the energy barriers for interconversion between them. For instance, studies on N-alkyl-cis-decahydroquinolines have revealed preferences for specific conformations and have quantified the activation energies for their interconversion.

Beyond conformational analysis, in silico approaches are employed to predict a range of molecular descriptors that are critical for understanding the potential biological activity and pharmacokinetic profile of a compound. These descriptors can be broadly categorized as follows:

Electronic Properties: Quantum chemical calculations can determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.

Physicochemical Properties: Computational models can estimate properties like lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and molecular weight. These are fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.

Topological and Steric Properties: Descriptors related to the molecule's size, shape, and connectivity are also calculated. These are important for understanding how a molecule might fit into a biological target, such as an enzyme's active site.

Molecular docking and molecular dynamics (MD) simulations are further computational techniques that provide a dynamic and interactive view of how a molecule like this compound might interact with a biological target. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. MD simulations, on the other hand, can simulate the movement of atoms in the ligand-receptor complex over time, offering a more detailed understanding of the stability of the interaction and any conformational changes that may occur upon binding.

In the absence of direct experimental data, these computational approaches provide a robust framework for generating hypotheses about the molecular properties and potential interactions of this compound. The integration of these in silico predictions with future experimental validation is a cornerstone of modern chemical and pharmaceutical research.

Advanced Spectroscopic Characterization of 1 Acetyl 4 Hydroxydecahydroquinoline

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule. For 1-Acetyl-4-hydroxydecahydroquinoline, these methods are essential for confirming the presence of key structural motifs and understanding their electronic environment.

The IR and Raman spectra of this compound are expected to be rich and complex, with characteristic bands corresponding to the vibrations of its constituent parts: the decahydroquinoline (B1201275) core, the N-acetyl group, and the hydroxyl group.

Key Expected Vibrational Modes:

O-H Stretch: A broad and strong absorption band is anticipated in the infrared spectrum, typically in the 3600–3200 cm⁻¹ region, characteristic of the hydroxyl group's stretching vibration. mdpi.com The broadness of this peak often suggests the presence of intermolecular hydrogen bonding in the solid state.

C-H Stretches: Vibrations corresponding to the C-H bonds of the saturated decahydroquinoline ring are expected in the 3000–2850 cm⁻¹ range. mdpi.com

C=O Stretch (Amide I): The N-acetyl group should exhibit a very strong and sharp absorption in the IR spectrum, typically between 1680 and 1630 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration. nih.gov This is one of the most characteristic bands for an amide.

N-H Bending and C-N Stretching (Amide II & III): While this molecule has a tertiary amide (no N-H), the vibrations involving the C-N bond of the acetyl group are coupled with other modes and contribute to the fingerprint region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the hydroxyl group is expected to appear in the 1260–1000 cm⁻¹ region.

Skeletal Vibrations: The complex fingerprint region (below 1500 cm⁻¹) will contain numerous overlapping bands from the bending and stretching vibrations of the C-C and C-N bonds within the decahydroquinoline ring system.

The complementary nature of IR and Raman spectroscopy is crucial. While the polar C=O and O-H groups give rise to strong IR bands, the less polar C-C bonds of the quinoline (B57606) skeleton may produce more intense signals in the Raman spectrum. nih.gov

Representative Vibrational Data for this compound

| Wavenumber (cm⁻¹) | Predicted Intensity (IR) | Predicted Intensity (Raman) | Assignment |

| ~3400 | Strong, Broad | Weak | O-H stretching (hydrogen-bonded) |

| ~2935 | Medium | Strong | C-H stretching (aliphatic) |

| ~2860 | Medium | Strong | C-H stretching (aliphatic) |

| ~1645 | Very Strong | Medium | C=O stretching (Amide I band) |

| ~1450 | Medium | Medium | CH₂ scissoring |

| ~1280 | Medium | Weak | C-N stretching (amide) |

| ~1050 | Strong | Weak | C-O stretching (secondary alcohol) |

Note: This table presents expected, representative data based on the analysis of functional groups and related compounds. Actual experimental values may vary.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

For a molecule like this compound, which possesses stereocenters, XRD is invaluable for establishing the relative stereochemistry. The analysis would reveal the conformation of the decahydroquinoline ring system (e.g., chair-chair) and the orientation of the acetyl and hydroxyl substituents (axial vs. equatorial).

An XRD study would yield a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal. These parameters include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). The refinement of the crystal structure allows for the precise determination of atomic coordinates, from which all geometric parameters can be calculated. nist.gov Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potentially the amide oxygen, can be performed, providing insight into the supramolecular structure. researchgate.net

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.25 |

Note: This table contains hypothetical but plausible data for a molecule of this size and type for illustrative purposes, as specific experimental data was not found in the literature search.

Integration of Spectroscopic Data with Computational Predictions

The analysis of complex spectroscopic data is greatly enhanced by its integration with quantum chemical calculations, most notably Density Functional Theory (DFT). nih.gov This synergistic approach allows for a more confident and detailed assignment of vibrational modes and provides a theoretical framework for understanding the observed structural and electronic properties. nih.gov

For this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule in the gas phase. This computed structure can then be compared with the experimental geometry obtained from XRD, providing a measure of how intermolecular forces in the crystal affect the molecular conformation. nih.gov

Once the optimized geometry is obtained, harmonic vibrational frequencies can be calculated. iosrjournals.org Although theoretical frequencies are often systematically higher than experimental ones (due to the harmonic approximation and basis set limitations), they can be brought into excellent agreement with experimental IR and Raman data through the application of a scaling factor. nih.gov The primary advantage of this method is that it provides a complete description of each vibrational mode in terms of the potential energy distribution (PED), allowing for unambiguous assignment of complex bands in the fingerprint region that arise from coupled vibrations. mdpi.com This computational insight is critical for interpreting spectra where simple inspection is insufficient. asianpubs.org

This integrated approach has become a standard and powerful tool in the structural characterization of organic molecules, transforming spectroscopic analysis from a purely empirical exercise into a detailed investigation validated by theoretical principles. nih.govmdpi.com

Mechanistic Investigations of Biological Interactions for Decahydroquinoline Analogues in Vitro Studies

Enzyme Interaction and Inhibition Mechanisms

The structural features of decahydroquinoline (B1201275) analogues make them suitable candidates for interacting with the active or allosteric sites of various enzymes. In vitro assays are fundamental in characterizing the nature of these interactions, including binding affinity, specificity, and the mechanism of inhibition.

Studies on Enzyme Target Binding Modes and Specificity

Molecular docking and in vitro enzyme assays have revealed that decahydroquinoline derivatives can bind with high affinity and specificity to various enzymes. For instance, certain heterocyclic compounds, including quinoline (B57606) derivatives, have been investigated as inhibitors of histone deacetylases (HDACs). acs.org Docking studies on related quinoline-based inhibitors have shown that specific substitutions on the heterocyclic ring can lead to interactions with key amino acid residues at the catalytic site, such as hydrogen bonding with histidine residues or coordination with a crucial zinc ion. acs.org

Similarly, in silico studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide target CB1a have demonstrated specific binding interactions. nih.gov These studies identified key amino acid residues like ILE-8, LYS-7, VAL-14, and TRP-12 as being crucial for the interaction, highlighting the importance of the ligand's conformation and electronic properties in achieving stable binding within the enzyme's active site. nih.gov The binding affinity for these compounds was calculated to be in the range of -5.3 to -6.1 Kcal/mol, indicating a favorable interaction. nih.gov

Substrate Transformation and Enzymatic Pathway Modulation

Decahydroquinoline analogues can modulate enzymatic pathways by acting as inhibitors. The mechanism of inhibition is a critical aspect explored in in vitro studies and can range from competitive to non-competitive or uncompetitive inhibition. For example, studies on cholinesterase inhibitors have shown that some quinoline-based compounds can act as mixed-type inhibitors, binding to both the active site and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.gov

Furthermore, the concept of mechanism-based inhibitors, or "suicide inhibitors," is relevant. These compounds are transformed by the target enzyme into a reactive intermediate that then irreversibly inactivates the enzyme. While specific examples involving 1-acetyl-4-hydroxydecahydroquinoline are not detailed in the literature, the chemical scaffold is suitable for designing such inhibitors for various enzyme systems, including cytochrome P450 enzymes, which are involved in the metabolism of numerous compounds. nih.govgu.se The modulation of these enzymatic pathways can have significant downstream effects on cellular processes.

Cellular Pathway Modulation Studies (excluding clinical applications)

Beyond direct enzyme inhibition, decahydroquinoline analogues can influence complex cellular signaling cascades. These pathways are crucial for regulating cellular functions, and their modulation can lead to significant physiological responses.

Impact on Biosynthetic Processes (e.g., collagen synthesis for related compounds)

The biosynthesis of essential macromolecules like collagen is a complex, multi-step process involving several enzymes, such as prolyl hydroxylase. researchgate.net Certain proline analogues have been shown to interfere with this process by being incorporated into procollagen, leading to a reduction in hydroxyproline (B1673980) content and affecting the stability and secretion of collagen. researchgate.net While direct studies on this compound's effect on collagen synthesis are scarce, the principle that structural analogues of substrates or co-factors can modulate biosynthetic pathways is well-established. Glucocorticoids, for example, have been shown in in vitro studies to drastically reduce the synthesis of type I and type III tropocollagen at both the mRNA and protein levels. nih.gov This demonstrates how external compounds can interfere with complex biosynthetic pathways.

Receptor Ligand Binding and Signal Transduction (e.g., nAChR for decahydroquinoline alkaloids)

Decahydroquinoline alkaloids are well-documented as potent modulators of ligand-gated ion channels, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govmdpi.com These receptors are crucial for signal transduction in the central and peripheral nervous systems. mdpi.com In vitro studies using techniques like radioligand binding assays and electrophysiology on cell lines (e.g., pheochromocytoma PC12 cells) have provided detailed mechanistic insights. nih.gov

Decahydroquinoline alkaloids, such as (+)-cis-decahydroquinoline 195A, act as noncompetitive blockers of the nAChR channel. nih.gov They inhibit carbamylcholine-induced sodium flux with IC50 values in the low micromolar range and enhance receptor desensitization. nih.gov These compounds bind to a site within the receptor-channel complex, distinct from the acetylcholine binding site, which is characteristic of noncompetitive antagonists. nih.gov

Further research has demonstrated subtype selectivity. For example, certain synthetic decahydroquinoline alkaloids show greater inhibitory effects on the α7-nAChR subtype compared to the α4β2-receptor. mdpi.com This specificity is critical for their potential as pharmacological tools to dissect the roles of different nAChR subtypes in neuronal signaling. mdpi.com

In addition to nAChRs, decahydroquinoline analogues have been developed as selective ligands for sigma (σ) receptors. nih.govresearchgate.net Radioligand binding assays have been used to screen libraries of decahydrobenzoquinolin-5-one analogues, leading to the identification of compounds with high selectivity for either the σ1 or σ2 receptor subtype. nih.govresearchgate.net Sigma receptors are involved in modulating various signaling pathways, and selective ligands are valuable for studying their function. sigmaaldrich.comnih.gov

| Compound | Target Receptor | Assay/Cell Line | Finding | Reference |

|---|---|---|---|---|

| (+)-cis-decahydroquinoline 195A | Nicotinic Acetylcholine Receptor (nAChR) | PC12 Cells (Sodium Flux Assay) | Inhibits carbamylcholine-elicited sodium flux with an IC50 of 1.0 µM. | nih.gov |

| (+)-perhydro-cis-decahydroquinoline 219A | Nicotinic Acetylcholine Receptor (nAChR) | PC12 Cells (Sodium Flux Assay) | Inhibits carbamylcholine-elicited sodium flux with an IC50 of 1.5 µM. | nih.gov |

| Various cis- and trans-decahydroquinolines | Muscle-type nAChR | Torpedo electroplax membranes ([3H]perhydrohistrionicotoxin binding) | Inhibit binding with Ki values ranging from 1.4 to 7.9 µM. | nih.gov |

| cis-211A and 6-epi-211A | α7-nAChR | Xenopus oocytes | Showed better inhibitory effects on the α7-receptor compared to ent-cis-195A. | mdpi.com |

| Decahydrobenzoquinolin-5-one Analogues | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | Radioligand Binding Assays | Identified compounds with improved σ1 selectivity and others with preferential σ2 affinity. | nih.gov |

Interactions with Nucleic Acids and Macromolecules

The planar aromatic systems of quinoline derivatives are known to interact with nucleic acids, primarily through intercalation between DNA base pairs or binding within the minor groove. nih.gov While the fully saturated decahydroquinoline ring system lacks this planarity and is therefore less likely to be a classic DNA intercalator, its derivatives can be designed to carry substituents that mediate interactions with macromolecules.

In silico studies on related 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that these molecules can bind to the A/T-rich minor groove of a B-DNA duplex. researchgate.net The binding is stabilized by hydrogen bonds between the substituents on the quinoline ring and the nucleic acid base pairs. researchgate.netingentaconnect.com Such interactions can interfere with DNA replication and transcription processes.

Furthermore, quinoline-derived compounds can interact with DNA-associated enzymes. For example, quinoline anticancer agents have been developed as topoisomerase inhibitors and molecules that bind to G-quadruplexes, which are specialized nucleic acid structures. nih.gov Metal complexes of quinoline-derived ligands have also been shown to bind and cleave DNA, often through mechanisms involving the generation of reactive oxygen species that damage the nucleic acid backbone. mdpi.com These studies on related quinoline structures provide a framework for understanding how decahydroquinoline analogues, if appropriately functionalized, could be targeted to interact with nucleic acids and other macromolecules.

Research Applications of the Decahydroquinoline Scaffold in Synthetic and Mechanistic Chemistry

Role as Chiral Building Blocks in Complex Molecule Synthesis

The decahydroquinoline (B1201275) scaffold is a cornerstone in the stereoselective synthesis of complex molecules, particularly alkaloids. Its defined stereochemistry serves as a template for constructing larger, more intricate structures with high precision.

The total synthesis of natural products, such as the poison frog alkaloids, showcases the utility of the decahydroquinoline core. For example, the alkaloids ent-cis-195A and cis-211A have been synthesized from a common decahydroquinoline intermediate. researchgate.netnih.govnih.gov These multi-step syntheses rely on establishing the correct stereochemistry within the decahydroquinoline nucleus early in the process, which then dictates the configuration of subsequent modifications. researchgate.net The synthesis of another related alkaloid, cis-195J, was achieved using a highly stereoselective vinylogous Mukaiyama–Mannich reaction to establish the key stereocenters at the ring fusion with excellent control. acs.orgmdpi.com

Various synthetic strategies have been developed to assemble the decahydroquinoline ring system diastereoselectively. These methods often involve cyclization reactions where the stereochemical outcome is carefully controlled. Approaches such as Knoevenagel condensation followed by intramolecular lactam formation have been employed to create highly substituted cis-decahydroquinoline (B84933) systems. nih.gov The stereochemistry of the substituents in these cases is often governed by the configuration of the starting cyclohexene (B86901) ring. nih.gov Divergent synthetic strategies allow for the creation of multiple decahydroquinoline-type alkaloids (including cis-, 4a-epi-cis-, 2-epi-cis-, and trans-isomers) from a single chiral precursor, demonstrating the versatility of this scaffold in accessing a wide range of molecular architectures. nih.gov

The table below summarizes some of the key strategies employed for the stereoselective synthesis of decahydroquinoline-based molecules.

| Synthetic Strategy | Key Reaction | Application Example | Stereochemical Control |

| Divergent Synthesis | Michael-type conjugate addition & Aldol-type cyclization | Synthesis of various poison-frog alkaloids nih.gov | Achieved via A1,3 strain in starting material and stereoelectronic effects nih.gov |

| Enantioselective Synthesis | Vinylogous Mukaiyama–Mannich reaction (VMMR) | Total synthesis of cis-195J diastereomers acs.orgmdpi.com | VMMR establishes the first two stereocenters with high diastereo- and enantiocontrol acs.orgmdpi.com |

| Diastereoselective Synthesis | Knoevenagel condensation & Intramolecular lactam formation | Synthesis of 3,7,8-trisubstituted cis-decahydroquinolines nih.gov | Controlled by the cis-substitution of the starting cyclohexene ring nih.gov |

| Cascade Reaction | Aza-Henry-hemiaminalization sequence | Creation of highly functionalized cis-decahydroquinolines | Stereoselectively installs five contiguous chiral centers with high selectivity |

These examples underscore the importance of the decahydroquinoline scaffold as a chiral building block, enabling chemists to construct complex, biologically active molecules that would be otherwise difficult to access. chemicalbook.com

Functionalized Scaffolds in Advanced Materials Research

The functionalization of the decahydroquinoline scaffold opens avenues for its application in advanced materials research, including the development of novel catalysts and materials with specific optical properties. While this is an emerging area, related quinoline (B57606) and polyhydroquinoline structures have shown significant promise.

One key application is in catalysis. For instance, polyhydroquinoline structural scaffolds have been synthesized using magnetically recoverable nanocatalysts. nih.govscilit.com These systems benefit from the easy separation and recyclability of the catalyst, an important aspect of modern green chemistry. scilit.com The development of such catalytic systems for the synthesis of polyhydroquinolines suggests the potential for using functionalized decahydroquinolines as ligands or supports in heterogeneous catalysis. researchgate.netnih.gov

Furthermore, the broader family of quinolinone derivatives, to which 1-Acetyl-4-hydroxydecahydroquinoline belongs, is recognized for its importance in the synthesis of dyes, pigments, and polymeric materials. nih.gov These applications are often tied to the unique optical and fluorescence properties of the quinoline core. Functionalization of the scaffold allows for the tuning of these electronic properties, making them suitable for use as fluorescence sensors or chemical pH sensors. nih.gov The ability to modify the decahydroquinoline ring with functional groups like acetyl and hydroxyl groups provides a pathway to create tailored materials for specific sensing or optical applications. nih.gov

| Application Area | Scaffold Type | Function/Property | Example |

| Catalysis | Polyhydroquinolines | Heterogeneous catalysis, Catalyst support | Synthesis using magnetically recoverable nanocatalysts nih.govscilit.com |

| Optical Materials | Quinolinone Derivatives | Fluorescence, Color | Use in synthesizing dyes, pigments, and fluorescent sensors nih.gov |

| Chemical Sensing | Quinolinone Derivatives | pH-dependent fluorescence | Development of chemical pH sensors nih.gov |

Derivatization for Enhanced Analytical and Mechanistic Studies

Derivatization, the process of chemically modifying a compound to enhance its properties for analysis, is a critical tool in both analytical and mechanistic chemistry. Introducing functional groups, such as the acetyl and hydroxyl moieties in this compound, can significantly improve a molecule's suitability for study.

In analytical chemistry, derivatization is often employed to improve the detectability of target compounds in techniques like high-performance liquid chromatography (HPLC). acs.org For molecules that lack strong chromophores or have poor ionization efficiency in mass spectrometry, chemical derivatization can introduce moieties that enhance UV absorption or improve ionization, thereby increasing analytical sensitivity. acs.org This strategy is crucial for accurately quantifying low-abundance compounds in complex matrices.

In the realm of mechanistic chemistry, derivatization is used to probe the pathways of chemical reactions. By synthesizing and studying a series of related derivatives, chemists can gain insight into the structure-activity relationships that govern a reaction. For example, understanding the hydrodenitrogenation (HDN) of quinoline, a process relevant to petroleum refining, involves studying the formation of intermediates like tetrahydroquinoline and decahydroquinoline. nist.gov Investigating how different substituents on the decahydroquinoline ring affect reaction rates and product distributions can help elucidate the reaction mechanism at different catalytic sites. nist.gov The synthesis of specific derivatives allows researchers to map out complex reaction networks and optimize catalytic processes. nist.gov

Future Research Directions and Advanced Methodologies in Decahydroquinoline Chemistry

Integration of Artificial Intelligence and Machine Learning in Structure and Mechanism Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of decahydroquinoline (B1201275) chemistry by providing powerful predictive tools for understanding reaction outcomes and mechanisms. chemcopilot.comresearchgate.net These computational approaches can analyze vast datasets of chemical reactions to identify patterns and relationships that are not readily apparent to human researchers. arocjournal.com

One of the key applications of AI in this field is the prediction of reaction outcomes. eurekalert.org By training ML models on extensive databases of known reactions, it is possible to forecast the products of new reactions involving decahydroquinoline scaffolds with increasing accuracy. arocjournal.com This predictive capability can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. chemcopilot.com For instance, neural networks have demonstrated considerable accuracy in modeling and predicting the outcomes of complex, multi-step reactions by learning directly from reaction data. arocjournal.com

Beyond predicting products, AI and ML are being developed to elucidate complex reaction mechanisms. ijsea.comnih.gov By analyzing the electronic and steric properties of reactants and intermediates, machine learning models can propose plausible reaction pathways and transition states. ijsea.comarxiv.org This is particularly valuable for understanding the intricate stereochemical outcomes often observed in decahydroquinoline synthesis. A machine learning approach can be formulated as a ranking problem to identify productive mechanistic steps from a multitude of possibilities. neurips.ccnips.cc This allows for a more streamlined process in discovering and designing new chemical reactions. eurekalert.org

The synergy between AI and quantum chemical calculations represents a particularly promising frontier. ijsea.com Hybrid models that combine the speed of machine learning with the accuracy of quantum mechanics can provide highly detailed and reliable predictions of reaction energy profiles and kinetic parameters. ijsea.com This integrated approach will be instrumental in designing novel synthetic routes to complex decahydroquinoline derivatives with desired stereochemistry.

| AI/ML Application Area | Predicted Impact on Decahydroquinoline Chemistry | Key Technologies |

| Reaction Outcome Prediction | Accelerated discovery of new synthetic routes; Reduced experimental workload. chemcopilot.com | Neural Networks, Graph-Based Models. arocjournal.comarxiv.org |

| Mechanism Elucidation | Deeper understanding of reaction pathways and stereoselectivity. ijsea.com | Mechanistic Datasets, Quantum Chemistry Integration. ijsea.comnih.gov |

| Retrosynthetic Analysis | Design of efficient synthetic strategies for target molecules. | Graph Neural Networks (GNNs). ijsea.com |

Development of Novel Catalytic Systems for Precise Stereochemical Control

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) is a central challenge in the synthesis of decahydroquinoline derivatives, as their biological activity is often highly dependent on their specific stereoisomeric form. fiveable.me The development of novel catalytic systems is at the heart of addressing this challenge, enabling the selective synthesis of desired stereoisomers. rijournals.com

Recent advances have focused on the design of chiral catalysts that can direct the formation of specific enantiomers or diastereomers. These catalysts create a chiral environment around the reactants, favoring one reaction pathway over others and leading to a high degree of stereoselectivity. acs.org For example, transition metal complexes, particularly those involving palladium and copper, have been widely utilized in quinoline (B57606) synthesis. numberanalytics.com

Researchers are exploring a variety of strategies to develop more effective and versatile catalytic systems. This includes the immobilization of chiral catalysts on solid supports, which facilitates catalyst recovery and reuse, enhancing the sustainability of the synthetic process. Furthermore, the use of biocatalysis, employing enzymes to catalyze stereoselective reactions, is an emerging area with significant potential for green chemistry applications in decahydroquinoline synthesis. numberanalytics.com The development of these novel catalytic systems is crucial for accessing complex and biologically active decahydroquinoline alkaloids. researchgate.netnih.gov

| Catalytic System Type | Advantages for Decahydroquinoline Synthesis | Example Application |

| Chiral Transition Metal Complexes | High enantioselectivity and diastereoselectivity. numberanalytics.com | Asymmetric hydrogenation to create specific stereocenters. |

| Immobilized Catalysts | Enhanced recyclability and sustainability. | Continuous flow synthesis of decahydroquinoline intermediates. |

| Biocatalysts (Enzymes) | High specificity and environmentally friendly reaction conditions. numberanalytics.com | Enantioselective reduction of ketones to chiral alcohols. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A detailed understanding of reaction mechanisms is essential for optimizing reaction conditions and controlling product formation. numberanalytics.com Advanced spectroscopic techniques are providing unprecedented insights into the dynamic processes that occur during chemical reactions, allowing for real-time monitoring of reactants, intermediates, and products. numberanalytics.commpg.de

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for tracking the progress of reactions as they happen. numberanalytics.comrsc.org These methods provide structural information about the species present in the reaction mixture at any given moment, enabling the identification of transient intermediates that may be key to the reaction mechanism. numberanalytics.commpg.de For instance, Fourier Transform Infrared (FTIR) spectroscopy can monitor changes in functional groups over time, providing kinetic data and insights into the chemistry of the reaction. perkinelmer.comclairet.co.uk

Furthermore, multidimensional spectroscopic techniques, such as 2D NMR, offer even more detailed structural information, helping to elucidate complex molecular structures and interactions. numberanalytics.com Time-resolved spectroscopy, which measures spectroscopic signals as a function of time, provides valuable information about the dynamics of molecular processes, such as chemical reactions and excited-state relaxation. numberanalytics.com The combination of these advanced spectroscopic methods with sophisticated data analysis techniques, including chemometrics and machine learning, allows for the extraction of detailed mechanistic information from complex spectral data. numberanalytics.comresearchgate.net This real-time monitoring capability is transforming the way chemists study and optimize the synthesis of decahydroquinoline compounds. shimadzu.com

| Spectroscopic Technique | Information Provided | Application in Decahydroquinoline Chemistry |

| In-situ NMR Spectroscopy | Real-time concentrations of reactants, intermediates, and products. mpg.de | Kinetic analysis and mechanistic studies of cyclization reactions. |

| In-situ IR Spectroscopy | Changes in functional groups over time. numberanalytics.com | Monitoring the progress of acylation and esterification reactions. |

| Raman Spectroscopy | Information on functional groups, particularly for heterogeneous reactions. clairet.co.uk | Studying reactions involving solid catalysts or reagents. |

| UV-Visible Spectroscopy | Monitoring reaction progress and determining endpoints. numberanalytics.comclairet.co.uk | Tracking the formation of chromophoric intermediates. |